1-isopropyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound classified within the group of tetrahydropyrimidinones. This class is recognized for its diverse biological activities, which may have significant implications in medicinal chemistry. The compound features a unique structure that integrates both a pyrrolidine and a tetrahydropyrimidinone moiety, indicating potential pharmacological properties that merit further investigation.
The synthesis of 1-isopropyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one typically involves several key steps:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 1-isopropyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one can be represented by its canonical SMILES notation: CC(C)N1CCCN(C1=O)C2CCNC2. The InChI key for this compound is OHWAQUFEDUULSB-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
| Property | Value |
|---|---|
| Molecular Formula | C11H21N3O |
| Molecular Weight | 211.30 g/mol |
| Boiling Point | 339.1 ± 35.0 °C (Predicted) |
| Density | 1.080 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.17 ± 0.10 (Predicted) |
1-isopropyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Common reagents and conditions include:
The compound exhibits a predicted boiling point of approximately 339.1 °C and a density of about 1.080 g/cm³. These properties suggest that it may be stable under standard laboratory conditions but may require specific handling techniques due to its potential reactivity .
The pKa value of approximately 10.17 indicates that the compound may exhibit basic properties in solution, influencing its solubility and reactivity in various chemical environments .
The potential applications of 1-isopropyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one are diverse:
This comprehensive overview highlights the significance of 1-isopropyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one in scientific research and its potential implications across multiple fields. Further studies are essential to fully understand its properties and applications in medicinal chemistry and beyond.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6